molecular formula C23H20N4O3 B2428167 1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-04-4

1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2428167
M. Wt: 400.438
InChI Key: HIFZDUHWRVHNBA-UHFFFAOYSA-N
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Description

1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Green Synthesis Method : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines is explored, using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides. This synthesis avoids the need for chromatography and recrystallization, offering a simpler purification process through washing with ethanol (Ahadi et al., 2014).

Chemical Properties and Reactions

  • Pyridopyrimidines Synthesis and Properties : Research on the synthesis of pyrido[3,4-d]pyrimidines and their properties has been conducted, including reactions with amines and hydrazinolysis (Gelling & Wibberley, 1969).

  • Urease Inhibition Activity : Synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione showed varying degrees of urease inhibition activity, with some compounds demonstrating significant inhibitory effects (Rauf et al., 2010).

Novel Synthesis Methods

  • Efficient Multicomponent Synthesis : An efficient synthesis method for creating pyridine-pyrimidines using a reusable catalyst in solvent-free conditions under microwave irradiation has been developed (Rahmani et al., 2018).

  • Regioselective Amination : A study on regioselective amination of condensed pyrimidines, yielding aminopyrimidine derivatives, highlights a specific chemical transformation in this class of compounds (Gulevskaya et al., 1994).

Crystal Structures

  • Molecular and Crystal Structures : Research on the molecular and crystal structures of various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed different types of hydrogen bonding and pi-pi stacking interactions, illustrating diverse structural configurations (Trilleras et al., 2009).

Catalyst-Free Synthesis

  • Catalyst-Free Synthesis in Water : A catalyst-free synthesis approach for fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water has been developed, showcasing an environmentally friendly and efficient method (Rahmati & Khalesi, 2012).

  • Water-Mediated Three-Component Catalyst-Free Protocol : Another study demonstrated a water-mediated, catalyst-free method for synthesizing a series of pharmaceutically interesting pyrimidine-2,4(1H,3H)-diones, highlighting the environmental benefits and simplicity of this approach (Brahmachari et al., 2020).

Novel Compound Synthesis

  • Synthesis of Fused Pyrido[2,3-d]pyrimidines : Research on the synthesis of fused pyrido[2,3-d]pyrimidines and their absorption, distribution, metabolism, and excretion (ADME) properties provides insights into their biopharmaceutical characteristics (Jatczak et al., 2014).

properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-8-9-17(12-16(15)2)20(28)14-26-19-7-5-11-25-21(19)22(29)27(23(26)30)13-18-6-3-4-10-24-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFZDUHWRVHNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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